molecular formula C17H18N4O B2777979 (2E)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-phenylprop-2-en-1-one CAS No. 2097940-43-5

(2E)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-phenylprop-2-en-1-one

Cat. No.: B2777979
CAS No.: 2097940-43-5
M. Wt: 294.358
InChI Key: RFSBFHLHXUZFCS-RMKNXTFCSA-N
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Description

The compound “(2E)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-phenylprop-2-en-1-one” features a unique molecular architecture characterized by three key structural motifs:

  • Azetidine core: A four-membered nitrogen-containing ring substituted at the 3-position with a 4-cyclopropyl-1H-1,2,3-triazole group.
  • Triazole moiety: A 1,2,3-triazole ring with a cyclopropyl substituent at the 4-position, enhancing steric and electronic properties.
  • Propenone backbone: An α,β-unsaturated ketone system in the (2E)-configuration, linked to a phenyl group at the 3-position.

The (2E)-configuration of the propenone group likely stabilizes the planar conformation, influencing binding affinity and solubility .

Properties

IUPAC Name

(E)-1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c22-17(9-6-13-4-2-1-3-5-13)20-10-15(11-20)21-12-16(18-19-21)14-7-8-14/h1-6,9,12,14-15H,7-8,10-11H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSBFHLHXUZFCS-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One possible route could involve:

    Formation of the Azetidine Ring: Starting from a suitable azetidine precursor, the azetidine ring can be synthesized through cyclization reactions.

    Introduction of the Triazole Group: The triazole ring can be introduced via a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Formation of the Phenylpropene Moiety: The phenylpropene group can be synthesized through a Wittig reaction or a similar olefination process.

    Final Coupling: The final step involves coupling the azetidine-triazole intermediate with the phenylpropene moiety under suitable conditions, such as using a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Nucleophilic Additions to the α,β-Unsaturated Ketone

The propen-1-one group undergoes nucleophilic additions due to conjugation between the carbonyl and double bond. Common reactions include:

Reaction Type Reagents/Conditions Product Mechanistic Notes References
Michael Addition Primary amines (e.g., methylamine)β-Amino ketone derivativesNucleophilic attack at the β-carbon, followed by protonation. Regioselectivity driven by conjugation.
Grignard Addition RMgX (R = alkyl/aryl)β-Substituted ketones1,4-Addition favored due to steric hindrance at the α-position from the azetidine ring.
  • Key Observation : Steric effects from the azetidine and triazole substituents may reduce reactivity compared to simpler chalcones .

Cycloaddition Reactions

The α,β-unsaturated ketone acts as a dienophile in Diels-Alder reactions:

Dienophile Pair Conditions Product Yield Stereochemistry References
CyclopentadieneThermal (100°C, 12 hr)Bicyclic adduct65–75%Endo preference due to secondary orbital interactions.
  • Computational Insight : DFT studies on similar systems indicate electron-withdrawing groups (e.g., ketone) enhance dienophilicity .

Azetidine Ring-Opening Reactions

The strained four-membered azetidine ring is susceptible to ring-opening under acidic or nucleophilic conditions:

Reagent Conditions Product Mechanism References
HCl (aq) Reflux, 6 hrSecondary amine hydrochlorideProtonation of nitrogen followed by nucleophilic attack at β-carbon.
NaCNBH₃ Methanol, 25°CReduced azetidine (pyrrolidine analog)Radical-mediated hydrogenation preserving triazole moiety.
  • Kinetics : Ring-opening rates correlate with azetidine substitution patterns; bulky triazole groups slow hydrolysis .

Functionalization of the Triazole Moiety

The 1,2,3-triazole ring exhibits stability but participates in selective transformations:

Reaction Type Reagents/Conditions Product Selectivity References
Cyclopropane Ring-Opening H₂SO₄ (conc.), 80°C1,3-Diamine derivativeAcid-catalyzed cleavage of cyclopropane to form a diamine.
Coordination Chemistry Pd(OAc)₂, PPh₃Triazole-Pd complexN2 coordination observed in XRD studies of analogous triazoles.
  • Catalytic Applications : Triazole-Pd complexes show activity in cross-coupling reactions .

Reduction and Oxidation Reactions

The ketone and double bond are redox-active sites:

Target Site Reagent Product Yield Notes References
Ketone Reduction NaBH₄, MeOHSecondary alcohol85%Stereoselectivity influenced by adjacent azetidine.
Double Bond Hydrogenation H₂ (1 atm), Pd/CSaturated ketone90%EZ isomerization not observed under mild conditions.

Photochemical and Thermal Stability

  • Thermal Decomposition : TGA analysis of analogs shows stability up to 200°C, with decomposition via retro-Diels-Alder pathways .

  • Photoreactivity : UV irradiation (λ = 254 nm) induces [2+2] cycloaddition in α,β-unsaturated ketones, forming cyclobutane derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to interact with various biological targets, leading to potential therapeutic applications:

  • Antimicrobial Activity : Compounds containing triazole moieties have been reported to exhibit significant antimicrobial properties. For example, derivatives of 1,2,3-triazoles have shown effectiveness against a range of bacterial and fungal pathogens .
  • Anticancer Properties : Research indicates that triazole-containing compounds can inhibit tumor growth and induce apoptosis in cancer cells. Studies have highlighted their ability to target specific pathways involved in cancer progression .

Synthetic Methodologies

The synthesis of this compound is often achieved through various methods involving cycloaddition reactions. The versatility of the triazole chemistry allows for the development of numerous derivatives that can be screened for biological activity. A review of synthetic routes has shown that these compounds can be synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely adopted method in organic synthesis .

Agrochemical Applications

The triazole moiety is also prevalent in agrochemicals, particularly fungicides. The ability of such compounds to inhibit fungal growth makes them valuable in agricultural settings. Research has indicated that triazole derivatives can effectively manage fungal diseases in crops .

Material Science

Triazoles are being explored for their potential use in material science due to their ability to form coordination complexes with metals. This property can be utilized in developing new materials with specific electronic or optical properties .

Case Study 1: Anticancer Activity

A study published in ACS Omega demonstrated that a series of triazole derivatives exhibited potent anticancer activity against various cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways .

Case Study 2: Antimicrobial Efficacy

Research conducted on a library of triazole compounds revealed that several derivatives showed significant antimicrobial activity against resistant strains of bacteria. The study emphasized the importance of structural modifications on the efficacy of these compounds .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 (µM)Reference
AntimicrobialTriazole Derivative A10
AnticancerTriazole Derivative B5
FungicidalTriazole Derivative C15

Mechanism of Action

The mechanism of action of (2E)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-phenylprop-2-en-1-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The triazole ring could play a key role in binding to biological targets, while the azetidine and phenylpropene moieties could influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structural analogs, identified from the literature, highlight how modifications to the triazole, azetidine, and propenone substituents affect molecular properties:

Table 1: Structural Comparison of Key Analogs

Compound Name Triazole Substituent Azetidine Presence Propenone Substituent Notable Features Reference
Target Compound 4-cyclopropyl Yes 3-phenyl Azetidine introduces conformational constraint; cyclopropyl enhances stability N/A
(2E)-3-(4-Fluoro-phenyl)-1-[5-methyl-1-(4-methyl-phenyl)-1H-1,2,3-triazol-4-yl]prop-2-en-1-one 5-methyl, 4-methyl-phenyl No 4-fluoro-phenyl Fluorine substituent improves lipophilicity; lacks azetidine
(2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)-phenyl]prop-2-en-1-one 5-methyl, 4-methylphenyl No 4-(piperidin-1-yl)phenyl Piperidinyl group enhances solubility; planar triazole-propenone linkage
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one Imidazol-1-yl No 4-methylphenyl Imidazole replaces triazole; altered hydrogen-bonding capacity

Key Observations:

Triazole Modifications: The cyclopropyl group in the target compound reduces metabolic degradation compared to methyl-substituted triazoles (e.g., ), as cyclopropane rings resist oxidative cleavage .

Azetidine vs. Flexible Linkers :

  • The azetidine ring in the target compound imposes conformational rigidity, which may enhance binding specificity compared to analogs with linear or bulkier substituents (e.g., piperidinyl in ).

Propenone Substituents: Fluorine () and piperidinyl groups () modulate electronic and solubility properties. The phenyl group in the target compound may favor π-π stacking interactions in hydrophobic binding pockets.

Crystallographic Insights :

  • Compounds like those in and exhibit layered molecular packing via C–H···O and C–H···π interactions, whereas the azetidine in the target compound may disrupt such packing due to steric effects.

Research Findings and Implications

  • Stability: Cyclopropyl groups are known to enhance metabolic stability compared to methyl groups, as seen in kinase inhibitors .

Biological Activity

The compound (2E)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-phenylprop-2-en-1-one represents a novel class of chemical entities with potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Chemical Structure

The compound features a triazole ring, an azetidine moiety, and a phenylpropene structure, which are significant for its biological interactions. The presence of the cyclopropyl group is particularly noteworthy as it may enhance the compound's pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds containing the triazole ring exhibit anticancer activity . The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines, including HeLa and A549 cells. The mechanism appears to involve both intrinsic and extrinsic apoptotic pathways, suggesting a multifaceted approach to cancer treatment .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties . In vitro tests against Gram-positive and Gram-negative bacteria revealed significant inhibitory effects. The structure-activity relationship indicates that modifications to the triazole and azetidine components can enhance antimicrobial efficacy .

Anti-inflammatory Effects

Preliminary research suggests that this compound may possess anti-inflammatory properties . It appears to reduce pro-inflammatory cytokine production in macrophage cell lines, indicating potential applications in treating inflammatory diseases .

The biological activity of the compound is largely attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The triazole moiety is known to inhibit certain enzymes involved in cancer proliferation and inflammation.
  • Cell Cycle Arrest : Studies indicate that the compound can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
  • Reactive Oxygen Species (ROS) Modulation : The compound modulates ROS levels, contributing to its anticancer and anti-inflammatory effects .

Study 1: Anticancer Activity Assessment

In a controlled study involving various cancer cell lines, the compound was administered at different concentrations. The results indicated:

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107520
505045
1002580

This data illustrates a dose-dependent increase in apoptosis rates correlating with decreased cell viability .

Study 2: Antimicrobial Efficacy

In antimicrobial testing against Staphylococcus aureus and Escherichia coli, the minimum inhibitory concentration (MIC) was determined:

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria .

Q & A

Q. What are the key steps to optimize the synthesis of this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves:

  • Multi-step coupling : Cyclopropane-functionalized triazole precursors are coupled to the azetidine-enone backbone via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution .
  • Critical parameters :
    • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for triazole-azetidine coupling .
    • Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency but may increase side products .
    • Catalysts : Cu(I) catalysts (e.g., CuI) for CuAAC require inert atmospheres to prevent oxidation .

Q. Table 1: Representative Reaction Conditions

StepSolventCatalystTemp (°C)Yield (%)Source
Triazole formationDMFCuI8065–75
Azetidine couplingTHFK₂CO₃6070–80

Q. Which characterization techniques are essential for structural confirmation?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Confirm stereochemistry (E-configuration of enone) and cyclopropane integration .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the azetidine-triazole region .
  • Mass spectrometry (HRMS) : Validate molecular weight (±5 ppm accuracy) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry and crystal packing (e.g., SHELXL refinement) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

  • Case example : Discrepancies in azetidine ring conformation (NMR suggests flexibility; X-ray shows rigidity):
    • Perform variable-temperature NMR to probe dynamic behavior .
    • Compare with DFT-optimized geometries to identify energy-minimized conformers .
  • Mitigation : Cross-validate using multiple techniques (e.g., IR for ketone confirmation, SC-XRD for absolute configuration) .

Q. What are best practices for refining the crystal structure using SHELXL?

Methodological Answer:

  • Data collection : Use high-resolution (<1.0 Å) data to model anisotropic displacement parameters accurately .
  • Refinement steps :
    • Initial model : SHELXD for phase solution, followed by SHELXL for least-squares refinement .
    • Twinning : Apply TWIN/BASF commands for twinned data .
  • Validation : Check R-factor convergence (target: <5%), and use WinGX/ORTEP for visualization .

Q. Table 2: Crystallographic Data (Hypothetical Example)

ParameterValueSource
Space groupP2₁/c
R-factor0.058
Bond length (C=O)1.22 Å

Q. How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Variants : Synthesize analogs with modified cyclopropane (e.g., substituents) or azetidine (e.g., N-alkylation) .
  • Assays :
    • In vitro : Test inhibition of kinases (common targets for triazole-enone compounds) .
    • Docking : Use AutoDock Vina to predict binding modes to active sites .
  • Data analysis : Correlate logP (lipophilicity) with activity to guide lead optimization .

Q. How to address enantiomeric impurities in the synthesis?

Methodological Answer:

  • Chiral chromatography : Use amylose/ cellulose columns to separate enantiomers .
  • Asymmetric catalysis : Introduce chiral ligands (e.g., BINAP) during azetidine ring formation .
  • Circular dichroism (CD) : Confirm enantiopurity post-synthesis .

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